An In-depth Technical Guide to 3-(Pyrimidin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Scientific Insights
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a heterocyclic organic compound that incorporates a pyrimidine ring and a propargyl alcohol moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals. The presence of the terminal alkyne and primary alcohol functionalities in the propargyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential reactivity, offering a foundational understanding for researchers exploring its applications.
While specific experimental data for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is not extensively available in public literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded technical overview.
Molecular Structure and Nomenclature
The structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol consists of a pyrimidine ring substituted at the 2-position with a prop-2-yn-1-ol group.
Caption: Molecular structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Systematic IUPAC Name: 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Synthesis
The most logical and widely employed method for the synthesis of 2-alkynylpyrimidines is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Proposed Synthetic Route: Sonogashira Coupling
The synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol would involve the coupling of a 2-halopyrimidine (such as 2-chloropyrimidine or 2-bromopyrimidine) with propargyl alcohol.
Caption: Proposed synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5][6]
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyrimidine, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add triethylamine to the reaction mixture.
-
Slowly add propargyl alcohol to the stirred solution at room temperature.
-
The reaction mixture is then heated to a suitable temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(pyrimidin-2-yl)prop-2-yn-1-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards the palladium complex, thereby accelerating the reaction rate.
-
Base: The amine base is required to neutralize the hydrogen halide (HBr or HCl) that is formed during the reaction, which would otherwise protonate the alkyne and inhibit the reaction.
-
Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halopyrimidine.
Physical Properties
As direct experimental data is scarce, the physical properties of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Observation | Rationale/Comparison |
| Molecular Formula | C₇H₆N₂O | Based on its chemical structure. |
| Molecular Weight | 134.14 g/mol | Calculated from the molecular formula. |
| Physical State | Solid at room temperature | The related isomer, 3-(pyrimidin-5-yl)prop-2-yn-1-ol, is a solid.[7] |
| Melting Point | Not available (likely >100 °C) | Aromatic and heterocyclic compounds with similar molecular weights often have melting points in this range. For example, 3-phenyl-2-propyn-1-ol has a melting point of 119-122 °C.[8] |
| Boiling Point | Not available | Will likely decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, methanol), moderately soluble in water. | Pyrimidine itself is soluble in water and many organic solvents.[9] The presence of the hydroxyl group will enhance water solubility through hydrogen bonding. Studies on other pyrimidine derivatives show good solubility in DMF and methanol.[1][10] |
Chemical Properties and Reactivity
The chemical reactivity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is dictated by its three key functional groups: the pyrimidine ring, the alkyne, and the primary alcohol.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. However, the alkynyl substituent at the 2-position will influence the electron density and reactivity of the ring.
Reactivity of the Alkyne Group
The terminal alkyne is a versatile functional group that can undergo a variety of reactions:[11][12]
-
Further Sonogashira Couplings: The terminal C-H bond of another alkyne could potentially react under similar conditions, though this is less likely with the hydroxyl group present.
-
Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using various hydrogenation catalysts.
-
Addition Reactions: The alkyne can undergo electrophilic and nucleophilic addition reactions.
Reactivity of the Hydroxyl Group
The primary alcohol can undergo typical alcohol reactions:
-
Oxidation: Oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Reaction with alkyl halides under basic conditions will form ethers.
Spectral Data (Predicted)
The following spectral data are predicted based on the analysis of similar structures and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the propargyl protons. The chemical shifts of pyrimidine protons are influenced by the electronegative nitrogen atoms and the substituent.[13][14][15]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyrimidine H-4, H-6 | ~8.8 - 9.2 | Doublet | These protons are adjacent to the ring nitrogens and are significantly deshielded. |
| Pyrimidine H-5 | ~7.4 - 7.6 | Triplet | This proton is further from the nitrogen atoms and will appear at a higher field. |
| -CH₂- | ~4.5 - 4.7 | Singlet or Doublet | The methylene protons are adjacent to an electronegative oxygen and an sp-hybridized carbon. |
| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrimidine carbons are characteristic of electron-deficient aromatic systems.[16][17][18][19]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-2 | ~158 - 162 | This carbon is attached to two nitrogen atoms and the alkyne, leading to a downfield shift. |
| Pyrimidine C-4, C-6 | ~155 - 158 | These carbons are adjacent to nitrogen atoms. |
| Pyrimidine C-5 | ~120 - 125 | This carbon is the least affected by the nitrogen atoms. |
| Alkyne C≡C | ~80 - 95 | Typical range for sp-hybridized carbons. |
| -CH₂OH | ~50 - 55 | This carbon is attached to an oxygen atom. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[20][21][22][23]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C≡C (alkyne) | 2100 - 2260 (weak) | Stretching |
| C=N, C=C (pyrimidine ring) | 1400 - 1600 | Stretching |
| C-O (alcohol) | 1050 - 1260 | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the lability of the propargyl alcohol side chain.[24][25][26][27][28] Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN and rearrangements of the ring structure. The side chain could undergo fragmentation via loss of the hydroxyl group or cleavage of the C-C bonds.
Conclusion
3-(Pyrimidin-2-yl)prop-2-yn-1-ol represents a promising, yet underexplored, chemical entity. Its synthesis via the robust and versatile Sonogashira coupling is highly feasible. The presence of the reactive pyrimidine ring, alkyne, and alcohol functionalities provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide, by consolidating predicted properties and established synthetic methodologies, serves as a valuable resource for scientists embarking on the study and utilization of this intriguing molecule. Further experimental validation of the predicted data is a necessary next step to fully unlock the potential of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
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